molecular formula C20H15FN2O3 B2572663 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide CAS No. 1105243-28-4

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2572663
CAS No.: 1105243-28-4
M. Wt: 350.349
InChI Key: AYXQKZXXBHKALM-UHFFFAOYSA-N
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Description

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide is a heterocyclic acetamide derivative characterized by a benzofuran-isoxazole scaffold linked to a 4-fluorophenylacetamide group. This structural motif combines electron-rich aromatic systems (benzofuran and isoxazole) with a fluorinated phenyl group, which may enhance metabolic stability and target binding affinity.

Properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3/c21-15-7-5-13(6-8-15)9-20(24)22-12-16-11-19(26-23-16)18-10-14-3-1-2-4-17(14)25-18/h1-8,10-11H,9,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXQKZXXBHKALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide is a complex organic compound notable for its unique structural features, which include a benzofuran moiety, an isoxazole ring, and a fluorophenyl acetamide unit. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H17FN2O3C_{19}H_{17}FN_2O_3, with a molecular weight of approximately 344.35 g/mol. Its structural complexity allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC19H17FN2O3C_{19}H_{17}FN_2O_3
Molecular Weight344.35 g/mol
CAS Number1105242-14-5

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression and cell proliferation. Preliminary studies have shown significant cytotoxicity against colon, breast, and lung cancer cells, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial and fungal strains. The presence of the benzofuran and isoxazole moieties may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Antioxidants play a vital role in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. Studies suggest that this compound may scavenge free radicals effectively, contributing to its overall biological profile .

The biological activities of this compound are primarily mediated through interactions with specific molecular targets:

  • Histone Deacetylase Inhibition : By inhibiting HDACs, the compound can alter gene expression patterns associated with cell cycle regulation and apoptosis.
  • Enzyme Interaction : The compound may interact with various enzymes involved in metabolic pathways, influencing cellular functions and survival.
  • Membrane Disruption : Its structural components may facilitate the disruption of microbial membranes, enhancing its antimicrobial effects.

Case Studies

Several studies have explored the biological activity of related compounds with similar structural motifs:

  • Study on Anticancer Activity : A comparative study analyzed the cytotoxic effects of benzofuran derivatives on breast cancer cell lines, highlighting that compounds with isoxazole rings exhibited enhanced activity due to their ability to modulate HDAC activity .
  • Antimicrobial Efficacy Research : Research involving various benzofuran derivatives demonstrated significant antimicrobial properties against Staphylococcus aureus and Escherichia coli, suggesting that modifications in substituents can lead to improved efficacy .
  • Antioxidant Activity Assessment : A study measuring the antioxidant capacity of benzofuran derivatives found that those containing isoxazole rings had higher radical scavenging activity compared to their non-isoxazole counterparts .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of the target compound with similar acetamide derivatives:

Compound Name Core Heterocycle(s) Substituents/Functional Groups Primary Use/Activity Reference
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)acetamide (Target) Benzofuran, Isoxazole 4-Fluorophenyl, Acetamide Potential pharmaceutical agent
N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide Thiadiazole Trifluoromethyl, 4-Fluorophenyl, Ether linkage Pesticide (FOE 5043)
(S,E)-3-(6-Aminopyridin-3-yl)-N-((5-(4-(3-fluoro-3-methylpyrrolidine-1-carbonyl)phenyl)-7-(4-fluorophenyl)benzofuran-2-yl)methyl)acrylamide Benzofuran, Pyridine Fluorophenyl, Acrylamide, Pyrrolidine carbonyl Anticancer (Patent)
N-[5-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole Methoxy, Nitrophenyl, Sulfanyl Intermediate/Agrochemical
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide None (simple acetamide) Chloro, Nitro, Methylsulfonyl Heterocyclic synthesis precursor

Key Differences and Implications

In contrast, the acrylamide-linked benzofuran derivative () includes a pyridine ring and fluorinated pyrrolidine, likely improving solubility and target specificity for cancer therapy .

Substituent Effects :

  • The 4-fluorophenyl group in the target compound offers moderate electron-withdrawing effects, balancing stability and reactivity. This contrasts with the strongly electron-withdrawing trifluoromethyl (FOE 5043) or nitro groups (), which may confer higher reactivity but increased toxicity risks .
  • The methylsulfonyl group in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide enhances electrophilicity, making it a versatile intermediate for heterocyclic synthesis .

Biological Activity :

  • Thiadiazole derivatives (e.g., FOE 5043) are often pesticidal due to their lipophilic trifluoromethyl groups and sulfur-containing heterocycles, which disrupt pest nervous systems .
  • Fluorinated benzofuran-acetamides (e.g., ) are tailored for pharmaceutical applications, leveraging fluorine’s metabolic stability and hydrogen-bonding capabilities .

Research Findings and Data

Physicochemical Properties

  • Solubility : The target compound’s benzofuran-isoxazole core likely reduces aqueous solubility compared to simpler acetamides but improves membrane permeability.
  • Stability : Fluorine substitution minimizes oxidative metabolism, enhancing half-life relative to nitro- or chloro-substituted analogs .

Q & A

Q. What synthetic strategies are optimal for constructing the benzofuran-isoxazole-acetamide scaffold?

  • Methodology : Multi-step synthesis typically involves: (i) Cyclocondensation of hydroxylamine with propargyl alcohols to form the isoxazole core. (ii) Suzuki-Miyaura coupling for benzofuran attachment . (iii) Amide bond formation via coupling of 2-(4-fluorophenyl)acetic acid with the isoxazole-methylamine intermediate using EDCI/HOBt or DCC . Key considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress side reactions like ring-opening of the isoxazole .

Q. How can spectroscopic techniques (NMR, FTIR, MS) validate the structural integrity of this compound?

  • NMR :
  • 1^1H NMR: Confirm benzofuran protons (δ 7.2–7.8 ppm, aromatic), isoxazole-CH3_3 (δ 2.5–3.0 ppm), and acetamide NH (δ 8.0–8.5 ppm).
  • 13^{13}C NMR: Identify carbonyl groups (C=O at ~170 ppm) and quaternary carbons in the isoxazole ring (~160 ppm) .
    • FTIR : Validate amide C=O stretching (~1650 cm1^{-1}) and C-F vibrations (~1220 cm1^{-1}) .
    • HRMS : Match experimental m/z with theoretical molecular weight (±3 ppm error) .

Q. What in vitro assays are suitable for preliminary solubility and stability profiling?

  • Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO, followed by HPLC-UV quantification .
  • Stability :
  • Chemical : Monitor degradation via LC-MS under accelerated conditions (40°C, 75% RH).
  • Metabolic : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the compound’s reactivity and binding modes?

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acetamide carbonyl may act as a hydrogen bond acceptor .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2, kinases). Prioritize poses with ΔG < −8 kcal/mol and validate via MM-PBSA free energy calculations .
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability of the benzofuran-isoxazole linkage .

Q. How to resolve contradictions in biological activity data across cell-based assays?

  • Case Example : If IC50_{50} varies >10-fold between cancer cell lines (e.g., MCF-7 vs. HepG2): (i) Verify compound purity (HPLC ≥95%). (ii) Assess membrane permeability (Caco-2 assay) and efflux transporter involvement (e.g., P-gp inhibition with verapamil). (iii) Profile off-target effects via kinase profiling panels (Eurofins) .

Q. What crystallographic techniques characterize solid-state interactions influencing bioavailability?

  • Single-Crystal X-ray Diffraction : Resolve hydrogen bonding (e.g., acetamide NH⋯O=C) and π-π stacking between benzofuran and fluorophenyl groups.
  • PXRD : Compare experimental vs. simulated patterns to confirm polymorphism absence .

Q. How to design SAR studies targeting the 4-fluorophenyl moiety for enhanced potency?

  • Analog Synthesis : Replace 4-F with Cl, CF3_3, or methoxy groups.
  • Activity Mapping :
  • Antimicrobial : Broth microdilution assay (MIC vs. S. aureus).
  • Anticancer : MTT assay (IC50_{50} in HT-29 cells).
    • Statistical Analysis : Use PCA to correlate substituent electronegativity with activity .

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